molecular formula C17H27BO3 B567260 2-(3-Butoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1218789-82-2

2-(3-Butoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B567260
CAS No.: 1218789-82-2
M. Wt: 290.21
InChI Key: IYHABOWXIZNELA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Butoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in various fields of scientific research This compound is characterized by its unique structure, which includes a boron atom coordinated to a dioxaborolane ring and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Butoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-butoxy-5-methylphenylboronic acid with a suitable dioxaborolane precursor. The reaction is often carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boron center. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is usually catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), and proceeds under mild conditions at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Industrial production also emphasizes the importance of efficient purification techniques, such as recrystallization and chromatography, to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Butoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The boron center can be oxidized to form boronic acids or boronate esters.

    Reduction: Reduction reactions can convert the boron center to a borohydride or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) in aqueous or organic solvents.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., Grignard reagents) under controlled conditions.

Major Products

    Oxidation: Formation of 3-butoxy-5-methylphenylboronic acid.

    Reduction: Formation of borohydride derivatives.

    Substitution: Formation of various substituted phenyl derivatives, depending on the reagents used.

Scientific Research Applications

2-(3-Butoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its role in drug design and synthesis, particularly in the development of boron-containing pharmaceuticals.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and electronic components, due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of 2-(3-Butoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions through the boron center. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis. In biological systems, the compound’s boron center can interact with biomolecules, potentially disrupting cellular processes or enhancing the delivery of therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    3-Butoxy-5-methylphenylboronic acid: Similar structure but lacks the dioxaborolane ring, making it less versatile in certain reactions.

    4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar dioxaborolane structure but with a different phenyl substitution pattern, affecting its reactivity and applications.

    2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar dioxaborolane structure but with a methoxy group instead of a butoxy group, influencing its solubility and reactivity.

Uniqueness

2-(3-Butoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to the presence of both the butoxy and methyl groups on the phenyl ring, which enhance its chemical reactivity and potential applications. The combination of the dioxaborolane ring and the substituted phenyl group provides a unique balance of stability and reactivity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-(3-butoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BO3/c1-7-8-9-19-15-11-13(2)10-14(12-15)18-20-16(3,4)17(5,6)21-18/h10-12H,7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHABOWXIZNELA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCCCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675291
Record name 2-(3-Butoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218789-82-2
Record name 2-(3-Butoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218789-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Butoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.